(3-Aminophenyl)phosphonic acid

Description

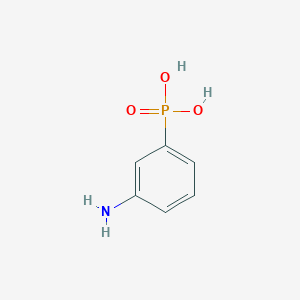

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO3P/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZQBSHNCYWSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063871 | |

| Record name | Phosphonic acid, (3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5427-30-5 | |

| Record name | P-(3-Aminophenyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonic acid, (3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminophenyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Aminophenyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAL7U4A7S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Transformations and Derivatization Studies of 3 Aminophenyl Phosphonic Acid

Reactivity of the Phosphonic Acid Moiety

The phosphonic acid group (-PO(OH)₂) is a key reactive site in (3-aminophenyl)phosphonic acid, enabling the formation of various derivatives through reactions such as esterification.

Esterification Reactions to Form Phosphonate (B1237965) Esters

The conversion of the phosphonic acid group into phosphonate esters is a fundamental transformation that modifies the solubility, reactivity, and chelating properties of the parent compound. Esterification can be achieved through several methods, including reaction with alcohols under acidic conditions or via the use of orthoacetates.

One common approach involves the reaction of the phosphonic acid with an alcohol in the presence of a catalyst. For instance, the esterification of phosphonic acids can be carried out using an excess of an orthoacetate, which serves as both the solvent and the alkoxy group donor. Studies have shown that the reaction of phosphonic acids with triethyl orthoacetate can selectively yield monoester products. nih.gov The reaction conditions, such as temperature and the nature of the phosphonic acid's organic substituent, significantly influence the reaction's conversion rate. nih.gov

Another method for synthesizing phosphonate esters is the dealkylation of dialkyl phosphonates, which can be achieved using reagents like bromotrimethylsilane (B50905) followed by methanolysis, a procedure known as the McKenna reaction. nih.gov This method is particularly useful for preparing phosphonic acids from their corresponding esters. nih.gov The hydrolysis of phosphonate esters, typically under acidic conditions with hydrochloric acid, can also be employed to generate the phosphonic acid. nih.govmdpi.com

The table below summarizes various reagents and their roles in the esterification and hydrolysis of phosphonic acids.

| Reagent/Method | Transformation | Key aspect |

| Triethyl orthoacetate | Esterification | Acts as both solvent and ethoxy group donor, favoring monoester formation. nih.gov |

| Diethoxymethyl acetate | Esterification | Serves as a selective ethoxy group donor. nih.gov |

| Tetramethyl orthocarbonate | Esterification | Active in forming methyl phosphonate esters. nih.gov |

| Bromotrimethylsilane (McKenna reaction) | Dealkylation (ester to acid) | A two-step process involving silylation and subsequent methanolysis. nih.gov |

| Hydrochloric acid | Hydrolysis (ester to acid) | A common method for dealkylation of phosphonate esters. nih.govmdpi.com |

Reactions of the Amine Functional Group

The amino group (-NH₂) on the phenyl ring provides another site for a wide range of chemical modifications, including acylation, alkylation, and condensation reactions.

Acylation, Alkylation, and Condensation Reactions

The nucleophilic nature of the amino group allows it to readily react with various electrophiles.

Acylation: The amine can be acylated using acid chlorides or anhydrides to form amide derivatives. For example, the reaction of aminophosphonates with acylating agents can yield N-acylated products. nih.gov This transformation is valuable for introducing new functional groups and modifying the electronic properties of the molecule. A study on [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) demonstrated its reaction with various cyclic anhydrides to form the corresponding amic acids, which were subsequently converted to imides. ajchem-a.com

Alkylation: Alkylation of the amino group introduces alkyl substituents. This can be achieved through reactions with alkyl halides. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize protected aryl phosphinic acid esters from p-aminophenyl H-phosphinic acids. acs.org Reductive amination is another method to achieve alkylation. acs.org

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds. The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is a well-established method for synthesizing α-aminophosphonates. nih.gov This reaction proceeds through the formation of a Schiff base intermediate.

The following table details examples of these reactions with this compound and its derivatives.

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chlorides, Anhydrides | N-acyl aminophosphonates, Amic acids, Imides. nih.govajchem-a.com |

| Alkylation | Alkyl halides, Aldehydes (Reductive amination) | N-alkylated aminophosphonates. acs.org |

| Condensation (Kabachnik-Fields) | Carbonyl compounds, Dialkyl phosphites | α-Aminophosphonates. nih.gov |

Formation of Schiff Base Derivatives via Condensation with Carbonyl Compounds

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The formation of Schiff bases is a critical step in various synthetic methodologies, including the Kabachnik-Fields reaction for preparing α-aminophosphonates. Research has shown the preparation of novel Schiff base derivatives by reacting bisphosphonic acid (4-aminophenyl)(hydroxyl)methylene with a variety of aldehydes and ketones. ajchem-a.com These derivatives have been characterized using spectroscopic techniques and have shown potential as antimicrobial agents. ajchem-a.com

Polymerization and Macromolecular Architectures

The bifunctional nature of this compound, possessing both an amine and a phosphonic acid group, makes it an excellent monomer for the synthesis of functional polymers.

Oxidative Chemical Polymerization of this compound (e.g., Polyaniline Synthesis)

This compound can undergo oxidative chemical polymerization to form polyaniline (PANI) derivatives. In this process, the aniline (B41778) monomer units are coupled together through the formation of new carbon-nitrogen bonds. The presence of the phosphonic acid group on the polymer backbone provides self-doping capabilities and influences the polymer's properties, such as solubility and conductivity.

The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. nthu.edu.twgoogle.commdpi.com The reaction conditions, including the type of oxidant and the presence of initiators like p-phenylenediamine, can control the structure and morphology of the resulting polymer. researchgate.netacs.org Studies have shown that the resulting poly(3-aminophenylphosphonic acid) can exhibit a porous structure, which is beneficial for applications such as proton exchange membranes. nthu.edu.tw The degree of protonation and the redox level of the polymer can be tuned by the choice of the oxidant. nthu.edu.tw While the phosphonic acid group can enhance certain properties, it may also interact with the polyaniline backbone, affecting its electronic conductivity. nthu.edu.tw

The table below outlines the effects of different oxidants on the properties of poly(3-aminophenylphosphonic acid).

| Oxidant | Effect on Polymer Structure |

| Ammonium persulfate (APS) | Can lead to a higher degree of protonation. nthu.edu.tw |

| Potassium persulfate (K₂S₂O₈) | Results in a relatively high level of oxidation. nthu.edu.tw |

| Hydrogen peroxide (H₂O₂) | Results in a high level of reduction. nthu.edu.tw |

Incorporation into Amic Acids and Cyclic Imides

The primary amino group of this compound serves as a reactive site for the synthesis of more complex molecular architectures, including amic acids and their corresponding cyclic imides. This transformation is typically achieved through a two-step process involving reaction with a cyclic anhydride (B1165640) followed by dehydration.

The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon of a cyclic anhydride. This ring-opening reaction leads to the formation of an amic acid, which is a molecule containing both an amide and a carboxylic acid functional group. A variety of cyclic anhydrides can be employed in this reaction, leading to a diverse range of amic acid derivatives. The reaction is often carried out in a suitable solvent, and the resulting amic acid can sometimes be isolated as a stable intermediate.

The subsequent step is the cyclization of the amic acid to form a cyclic imide. This intramolecular condensation reaction involves the removal of a water molecule and is typically promoted by dehydrating agents or thermal treatment. A common method involves refluxing the amic acid in acetic anhydride, often in the presence of a catalyst like anhydrous sodium acetate. ajchem-a.comajchem-a.com This process results in the formation of a stable five- or six-membered imide ring fused to the aromatic backbone. The successful synthesis of these derivatives expands the potential applications of aminophosphonic acids into fields like high-performance polymers and materials science. ajchem-a.comajchem-a.com

While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of aminophenyl phosphonic acids with anhydrides is well-established. For instance, studies on the related compound, [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid), demonstrate its reaction with various cyclic anhydrides such as succinic, maleic, and phthalic anhydrides to yield the corresponding amic acids, which are then converted to cyclic imides. ajchem-a.comajchem-a.com This suggests a similar reaction pathway for this compound.

Table 1: Examples of Amic Acid and Cyclic Imide Synthesis from Aminophenyl Phosphonic Acid Derivatives

| Starting Aminophosphonic Acid Derivative | Cyclic Anhydride | Amic Acid Formed | Cyclic Imide Formed | Reference |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | Succinic anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | Maleic anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | 1,8-Naphthalic anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | 3-Nitrophthalic anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | Glutaric anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | cis-1,2,3,6-Tetrahydrophthalic anhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

| [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) | Pyromellitic dianhydride | Corresponding amic acid | Corresponding cyclic imide | ajchem-a.comajchem-a.com |

Nucleophilic Reactivity and Introduction of New Functional Groups

The amino group in this compound exhibits nucleophilic character, making it a key site for chemical modifications and the introduction of new functional groups. This reactivity allows for the synthesis of a wide array of derivatives with tailored properties for various applications. The nucleophilicity of the amino group enables it to participate in reactions with a range of electrophilic reagents.

Common transformations involving the amino group include acylation, alkylation, and condensation reactions. smolecule.com For instance, acylation with acid chlorides or anhydrides can introduce acyl groups, while reactions with alkyl halides can lead to N-alkylated derivatives. These reactions provide a straightforward method for modifying the electronic and steric properties of the molecule.

Furthermore, the amino group can serve as a nucleophile in substitution reactions, facilitating the introduction of entirely new functional moieties. For example, diazotization of the amino group, followed by a Sandmeyer or related reaction, can be used to introduce a variety of substituents, such as halogens, cyano groups, or hydroxyl groups, onto the aromatic ring.

The phosphonic acid group itself can also be a site for derivatization, for example, through esterification with alcohols to form phosphonate esters. smolecule.com However, the focus here is on the reactivity of the nucleophilic amino group. The ability to introduce new functional groups through the amino moiety significantly expands the chemical space accessible from this compound, enabling the development of compounds with specific functionalities for applications in materials science, catalysis, and medicinal chemistry. science.gov

Table 2: Examples of Reactions Involving the Nucleophilic Amino Group of Aminophenyl Phosphonic Acid Derivatives

| Reaction Type | Reagent | Product Type | Potential New Functional Group | Reference |

| Acylation | Acid Chloride/Anhydride | N-Acyl derivative | Amide | smolecule.com |

| Alkylation | Alkyl Halide | N-Alkyl derivative | Secondary or Tertiary Amine | smolecule.com |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, HCl, CuX (X=Cl, Br, CN) | Halogenated or Cyanated derivative | Halogen, Cyano | science.gov |

| Condensation | Aldehyde or Ketone | Schiff Base | Imine | smolecule.com |

Advanced Spectroscopic and Structural Characterization in 3 Aminophenyl Phosphonic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of (3-Aminophenyl)phosphonic acid, offering atomic-level information about the hydrogen, carbon, and phosphorus environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy is instrumental in identifying the protons within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the proton environment. In a typical ¹H NMR spectrum, the protons on the meta-substituted aminophenyl ring of a related compound, bis(3-aminophenyl) phosphoric acid, exhibit resonances at approximately 6.35, 6.49, 6.51, and 6.88 ppm. rsc.org These distinct signals for the aromatic protons are crucial for confirming the substitution pattern on the phenyl ring.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment Assessment

³¹P NMR spectroscopy is uniquely suited for probing the chemical environment of the phosphorus atom in this compound. This technique provides valuable information about the oxidation state, coordination, and bonding of the phosphorus center. For example, the ³¹P NMR spectrum of bis(3-aminophenyl) phosphoric acid shows a single resonance at -10.5 ppm, confirming the presence of the phosphoric acid moiety. rsc.org In another study involving phosphonic acid derivatives, a signal at δ 16.5 ppm was attributed to the P-OH groups in a bisphosphonate. ajchem-a.com The chemical shift in ³¹P NMR is highly sensitive to the electronic environment, making it a powerful tool for characterizing phosphonic acids and their derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, are essential for identifying the functional groups present in this compound and for studying its surface interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. In studies of related compounds, characteristic FT-IR peaks are observed for various functional groups. For instance, a broad peak in the range of 3200-3650 cm⁻¹ is typically assigned to the O-H and N-H stretching vibrations. ajchem-a.com Stretching frequencies for the P=O group are often found between 1197-1255 cm⁻¹. ajchem-a.com The aromatic C=C stretching vibrations usually appear around 1600 cm⁻¹. ajchem-a.com These characteristic absorption bands allow for the unambiguous identification of the key functional moieties within the this compound structure.

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| O-H and N-H stretch | 3200-3650 | ajchem-a.com |

| C-H aromatic stretch | 3002-3024 | ajchem-a.com |

| P=O stretch | 1197-1255 | ajchem-a.com |

| C=C aromatic stretch | 1564-1604 | ajchem-a.com |

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy for Surface Analysis

DRIFT spectroscopy is a powerful variant of FT-IR that is particularly useful for analyzing powdered or rough-surfaced solid samples, making it ideal for studying the surface chemistry of this compound, especially when it is adsorbed onto other materials. For instance, DRIFT has been employed to study the grafting of 3-aminopropylphosphonic acid onto TiO₂ powder. researchgate.net These studies reveal information about the interaction of the amine and phosphonic acid groups with the surface. researchgate.net By analyzing the vibrational spectra, researchers can deduce the nature of the surface bonding, such as the presence of both free NH₂ and protonated NH₃⁺ groups, as well as hydrogen bonding interactions. researchgate.net This level of detail is critical for applications where the surface properties of this compound are important, such as in the development of sensors or modified catalysts. pnas.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal technique for confirming the molecular weight and investigating the fragmentation pathways of this compound. The compound has a molecular weight of 173.11 g/mol . smolecule.comsigmaaldrich.com Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is effective for determining the molecular ion peak. For analogous compounds like (3-Aminophenyl)arsonic acid, ESI-MS confirms the [M-H]⁻ ion.

While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation patterns of related phosphonic acids can provide valuable insights. researchgate.netsemanticscholar.org The fragmentation process for phosphonic acids typically involves the cleavage of C-P and P-O bonds. semanticscholar.orgcuni.cz The deamination reaction of 1-aminoalkylphosphonic acids, a related class of compounds, shows complex reactions including substitution, elimination, and fragmentation, which suggests that the fragmentation of this compound could also involve multiple pathways. semanticscholar.org

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₈NO₃P | smolecule.com |

| Molecular Weight | 173.11 g/mol | smolecule.comsigmaaldrich.com |

| Ionization Mode | ESI-MS (Negative) | |

| Expected [M-H]⁻ Peak | m/z 172.02 | N/A |

| Potential Fragments | Phenyl ring, PO₃H₂, PO₂, PO₃ | cuni.cz |

Electronic Spectroscopy: Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Studies

Electronic spectroscopy provides information about the electronic transitions within the molecule. Studies on the related isomer, (4-Aminophenyl)phosphonic acid, show a characteristic maximum absorption wavelength (λmax) at 269 nm in a hydrochloric acid solution, which is attributed to the π-π* electronic transition of the para-aminobenzene chromophore. smolecule.com It is expected that this compound exhibits similar aromatic transitions.

Research on polymers derived from this compound extensively utilizes UV-Vis-NIR spectroscopy. researchgate.netresearchgate.netresearchgate.net For instance, the UV-Vis-NIR absorption spectra of polymerized 3-aminophenyl phosphonic acid are used to characterize the material and study its redox interactions and conformational states. researchgate.net The spectra of these polymers show characteristic polaron bands, which are indicative of their conductive state. researchgate.net While this data pertains to the polymer, it underscores the electronic activity of the monomer unit within a larger system.

Table 2: Electronic Spectroscopy Data for Aminophenyl Phosphonic Acids

| Compound | λmax (nm) | Conditions | Transition | Reference |

|---|---|---|---|---|

| (4-Aminophenyl)phosphonic acid | 269 | Aqueous HCl | π-π* | smolecule.com |

X-ray Crystallography for Solid-State Structural Determination

These studies consistently reveal several key structural features that are anticipated for this compound:

Zwitterionic Form: The molecule is expected to exist as a zwitterion in the solid state, with the amino group protonated (–NH₃⁺) and the phosphonic acid group deprotonated (–PO₃H⁻ or –PO₃²⁻). This is a common feature for amino acids and their phosphonic analogues. iucr.orgrsc.org

Extensive Hydrogen Bonding: The crystal structure is stabilized by a network of intermolecular hydrogen bonds. These interactions occur between the protonated amino groups and the oxygen atoms of the phosphonate (B1237965) groups of neighboring molecules. smolecule.comiucr.org

Molecular Conformation: The conformation around the C-P bond and the orientation of the phenyl ring relative to the phosphonate group are critical structural parameters. In related structures, the phosphonic acid group can participate in various hydrogen bonding motifs, including forming dimers.

For example, the crystal structure of bis(3-aminophenyl) phosphoric acid, a related compound, has been determined and its crystallographic data deposited at the Cambridge Crystallographic Data Centre (CCDC). rsc.orgrsc.org This structure confirms the presence of a zwitterionic form and complex hydrogen bonding. rsc.org Similarly, the structure of 3-amino-3-phosphonopropionic acid shows a zwitterionic molecule with extensive intermolecular hydrogen bonding. iucr.org

Table 3: Expected Crystallographic Features for this compound

| Feature | Description | Reference (from analogs) |

|---|---|---|

| Molecular Form | Zwitterion (protonated amine, deprotonated phosphonate) | iucr.orgrsc.org |

| Key Interactions | Extensive intermolecular hydrogen bonding (N-H···O, O-H···O) | smolecule.comiucr.org |

| Crystal System | Orthorhombic (observed in 3-amino-3-phosphonopropionic acid) | iucr.org |

| P-O Bond Lengths | Indicative of charge distribution over phosphonate oxygen atoms | iucr.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability and decomposition characteristics of materials. For this compound, TGA would reveal the temperatures at which it begins to decompose and the mass loss associated with different decomposition steps.

While specific TGA data for the monomer is scarce, studies on related compounds provide a strong indication of its thermal behavior. Aryl phosphonic and arsenic acids are generally thermally stable, with decomposition often occurring at temperatures above 200°C. Research on phenylphosphonic acid (PPA) adsorbed on a copper surface showed that molecular decomposition begins around 375°C, proceeding through P-O, C-P, and C-H bond scissions. cuni.cz TGA of polymers synthesized from this compound is also used to assess their thermal stability, which is a critical property for their application in electronic devices. researchgate.netresearchgate.net

Table 4: Thermal Stability Data for Related Phosphonic Acids

| Compound/Material | Decomposition Onset Temperature (°C) | Method | Reference |

|---|---|---|---|

| Aryl Arsenic Acids (analogous) | >200 | TGA | |

| Phenylphosphonic Acid (on Cu) | ~375 | Thermal Treatment | cuni.cz |

Computational and Theoretical Investigations of 3 Aminophenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, vibrational frequencies, and electronic properties of molecules like (3-Aminophenyl)phosphonic acid with high accuracy.

DFT calculations are instrumental in determining the most stable three-dimensional conformation of this compound. By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For similar molecules like 3-aminophenylacetic acid, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been used to identify stable conformers and analyze the effects of intra- and intermolecular hydrogen bonding. nih.gov

The electronic properties of the molecule are also readily accessible through DFT. A critical aspect is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comgoogle.com A smaller gap suggests higher reactivity. For many organic molecules, this gap corresponds to the energy required for electronic excitation, which can be correlated with UV-Vis spectral data. nih.gov DFT calculations for various functionalized polymers and organic compounds have shown that the HOMO-LUMO gap can be tailored by altering molecular structure, for instance, through the addition of electron-donating or electron-withdrawing groups. mdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectra, can be simulated using DFT. By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental data to confirm the molecular structure and provide a detailed assignment of the observed vibrational bands. nih.govnih.gov For a precise match with experimental results, calculated harmonic frequencies are often refined using methodologies like the Scaled Quantum Mechanical Force Field (SQMFF). nih.gov

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for Aromatic Phosphonic Acids

| Parameter | Description | Typical Information Gained |

| Optimized Geometry | Calculation of the lowest energy molecular structure. | Provides bond lengths (e.g., P-C, P=O, C-N) and angles, defining the 3D shape. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; localization shows reactive sites for electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; localization shows reactive sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to chemical reactivity, polarizability, and the energy of the lowest electronic transition. mdpi.com |

| Vibrational Frequencies | Calculated frequencies of normal modes of vibration. | Predicts IR and Raman spectra for structural confirmation and band assignment. nih.gov |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Reveals the electrostatic potential and identifies acidic or basic sites within the molecule. |

The phosphonic acid group is known for its strong affinity for metal oxide surfaces, making this compound a candidate for surface functionalization in materials science applications like sensors, catalysis, and organic electronics. researchgate.netresearchgate.net DFT calculations are essential for understanding the mechanisms of surface binding and predicting the stability of the resulting organic layer.

Studies on the adsorption of aminophosphonic acids, such as 3-aminopropylphosphonic acid (3APPA), onto titanium dioxide (TiO₂) surfaces have utilized DFT to model the interaction. uantwerpen.benih.gov These calculations revealed that the molecule can adopt various binding conformations. The phosphonic acid group can bind to the surface in different modes:

Monodentate: One P-O-Ti bond is formed.

Bidentate: Two P-O-Ti bonds are formed.

Tridentate: Three P-O-Ti bonds are formed.

The preferred binding mode depends on factors like surface coverage and the specific crystal facet of the substrate. uba.ar For 3APPA on anatase TiO₂, DFT calculations showed a coexistence of monodentate and bidentate structures. uantwerpen.be

Furthermore, DFT is used to calculate adsorption energies, which quantify the strength of the bond between the molecule and the surface. These calculations have shown that the amine group can significantly influence the adsorption process through intra-adsorbate, inter-adsorbate, and adsorbate-surface hydrogen bonding interactions. uantwerpen.benih.gov Similar DFT studies on phenylphosphonic acid adsorption on Indium Tin Oxide (ITO) have been used to understand how self-assembled monolayers (SAMs) modify the work function of the electrode, a critical parameter in organic electronic devices. researchgate.net

Table 2: DFT Insights into Aminophosphonic Acid Adsorption on Metal Oxide Surfaces

| Surface | Molecule Studied | Key DFT Findings | Reference |

| Anatase TiO₂ (101) | 3-Aminopropylphosphonic acid (3APPA) | Coexistence of various monodentate and bidentate structures; amine group involved in complex hydrogen bonding. | uantwerpen.be |

| Rutile TiO₂ (110) | Phosphonic-acid-functionalized porphyrins | Mixed monodentate and bidentate binding modes confirmed. | uba.ar |

| Indium Tin Oxide (ITO) | Phenylphosphonic acid derivatives | Calculation of molecular orientation and prediction of surface work function modification. | researchgate.net |

| NU-1000 MOF | Phenyl phosphonic acid (PhPA) | Investigation of adsorption energies and structural parameters on metallic nodes. | vub.be |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities or chemical properties. monash.edu For a molecule like this compound, QSAR can be used to predict its potential efficacy in various applications by comparing it to a dataset of similar, previously tested compounds.

The QSAR process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic descriptors: Dipole moment, partial atomic charges.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Indices that describe molecular branching and connectivity.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that correlates them with an observed activity, such as the inhibitory concentration (IC₅₀) against a specific enzyme. dntb.gov.ua

While specific QSAR models for this compound are not widely published, studies on related phosphonic acid derivatives demonstrate the utility of this approach. For example, 3D-QSAR models have been successfully developed for phosphonic acid derivatives as inhibitors of fructose-1,6-bisphosphatase and for determining thyroid hormone receptor selectivity. monash.edudntb.gov.ua These models provide insights into which structural features are most important for activity and can guide the synthesis of new analogues with improved properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov For this compound, docking simulations can be used to screen for potential biological targets and to understand the molecular basis of its interaction with a specific active site.

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to evaluate the quality of the fit. The scoring function estimates the binding energy, considering factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Docking studies on various aminophosphonic acid derivatives have revealed their potential as enzyme inhibitors. nih.govnih.gov For instance, phosphonic and phosphinic acid derivatives have been docked into the active site of mushroom tyrosinase to understand their inhibitory mechanism. nih.gov Similarly, docking studies of phosphonic acid-containing thiazole (B1198619) derivatives identified key amino acid residues (e.g., Met18, Gly21, Leu30) that are crucial for binding to the FBPase enzyme. dntb.gov.ua These simulations can reveal:

The most likely binding pose of the inhibitor.

Key hydrogen bonds between the phosphonate (B1237965) or amine groups and receptor residues.

Hydrophobic or π-π stacking interactions between the phenyl ring and the protein.

This information is invaluable for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. nih.gov

Table 3: Examples of Molecular Docking Targets for Phosphonic Acid Derivatives

| Target Enzyme | Inhibitor Class | Key Insights from Docking | Reference |

| Mushroom Tyrosinase | Phosphonic and phosphinic acid derivatives | Identification of competitive, noncompetitive, and mixed inhibition mechanisms. | nih.gov |

| Fructose-1,6-bisphosphatase (FBPase) | Phosphonic acid-containing thiazoles | Revealed important binding site residues (Met18, Gly21, Gly26, Leu30, Thr31). | dntb.gov.ua |

| Human Farnesyl Pyrophosphate Synthase (hFPPS) | Bis(phosphonic acid) derivatives | Predicted binding mode and stability of designed compounds in the active site. | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | α-aminophosphonate derivatives | Determination of binding affinity to the viral protease. | nih.gov |

Pharmacophore Modeling in Rational Compound Design

A pharmacophore is an abstract description of the three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, positive/negative charges, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and elicit a response. Pharmacophore modeling is a powerful tool in rational drug design, used for virtual screening of compound libraries and for designing new molecules with desired biological activity. acs.org

For a compound like this compound, a pharmacophore model can be generated based on its structure and the structures of other known active molecules. The key functional groups—the phosphonic acid, the amino group, and the aromatic ring—would be defined by their features:

The phosphonic acid group can act as a hydrogen bond donor and acceptor and carries a negative charge at physiological pH. nih.gov

The amino group can act as a hydrogen bond donor and a positive ionizable feature.

The phenyl ring represents a hydrophobic or aromatic feature.

Studies on bisphosphonates as bone resorption agents have used pharmacophore modeling to identify the crucial features for activity, which included two negative ionizable features (from the bisphosphonate) and a positive charge feature, along with a distal hydrophobic group. acs.org In another example, a pharmacophore model for fructose-1,6-bisphosphatase inhibitors was developed from a series of thiazole derivatives, which was then used to screen for new potential inhibitors. dntb.gov.ua The phosphonate moiety itself is considered an important pharmacophore in many contexts, often acting as a stable isostere of a phosphate (B84403) or carboxylate group. nih.gov These models provide a blueprint for designing new derivatives of this compound with optimized interactions for a given target.

Research Applications of 3 Aminophenyl Phosphonic Acid in Materials Science and Engineering

Surface Functionalization and Modification

The ability of (3-aminophenyl)phosphonic acid to form robust, self-assembled monolayers (SAMs) on various substrates is a cornerstone of its utility. The phosphonic acid moiety provides a strong and hydrolytically stable linkage to a wide range of metal oxide surfaces, while the outwardly oriented aminophenyl group imparts new functionality to the substrate.

Anchoring to Metal Oxide Surfaces (e.g., Al2O3, TiO2, SnO2, Fe3O4, ZnO)

The phosphonic acid group of this compound serves as an excellent anchor to numerous metal oxide surfaces. This strong interaction is attributed to the formation of covalent bonds between the phosphorus atom and the metal atoms on the oxide surface, often in a bidentate or tridentate coordination mode. This creates a more stable bond compared to analogues like carboxylic acids or silanes, particularly in aqueous environments. mdpi.comresearchgate.net

Aluminum Oxide (Al2O3): On aluminum surfaces, which are naturally passivated by a thin layer of aluminum oxide, this compound can form a dense, well-ordered monolayer. The P-O-Al bond provides a strong anchoring point, making it a key component in developing corrosion-resistant coatings and adhesion promoters. mdpi.comresearchgate.net

Titanium Dioxide (TiO2): The interaction between phosphonic acids and TiO2 is well-documented. Research on the analogous molecule (3-aminopropyl)phosphonic acid shows that the phosphonate (B1237965) group strongly binds to the titania surface. nih.gov The amino group, presented outwards, can then alter the surface's isoelectric point and provide sites for further reactions, which is crucial for building multilayered structures or attaching other functional molecules. nih.gov

Tin Oxide (SnO2): SnO2 surfaces can be effectively functionalized using phosphonic acids. iciq.orgresearchgate.net This modification is critical in electronics, where SnO2 is often used as a transparent conducting oxide. Anchoring this compound can tune the work function of the SnO2 and passivate surface defects, which is vital for improving the efficiency of devices like perovskite solar cells. researchgate.netresearchgate.net

Iron Oxide (Fe3O4): The phosphonic acid group has a strong affinity for iron oxide nanoparticles (e.g., magnetite, Fe3O4). This allows for the stable surface functionalization of magnetic nanoparticles. The amino group on the phenyl ring provides a convenient handle for conjugating biomolecules or catalysts, enabling applications in biomedical imaging and catalysis.

Zinc Oxide (ZnO): ZnO is another metal oxide widely used in electronics and photovoltaics. However, its surface can be reactive and prone to etching by acidic solutions. nih.gov Despite this, phosphonic acids can form high-quality, self-assembled monolayers on ZnO, which can significantly alter the surface's work function and stability. nih.govhu-berlin.demdpi.com This modification is used to improve charge injection and extraction in organic electronic devices. nih.gov

Development of Functional Materials and Coatings

The dual functionality of this compound is instrumental in designing a wide array of functional materials and coatings. By anchoring to a surface, it not only passivates the underlying material but also presents a chemically active amino group that can be used to tailor surface properties or build more complex architectures.

For instance, the amino group can be used as a site for polymerization, allowing for the growth of polymer brushes from the surface to create anti-fouling coatings. In other applications, these amino groups can be used to attach catalysts, enzymes, or fluorescent dyes. The ability to form dense, self-assembled monolayers has been leveraged to create coatings that enhance corrosion resistance on metals like aluminum. researchgate.net Furthermore, by controlling the packing and orientation of the molecules, the surface can be rendered either more hydrophilic or hydrophobic, a key parameter in applications ranging from biomedical implants to microfluidics.

Advanced Electronic and Energy Materials

In the realm of electronic and energy materials, this compound and its derivatives play critical roles in enhancing the performance and stability of next-generation devices, including solar cells and fuel cells.

Components in Dye-Sensitized Solar Cells as Anchoring Groups

In Dye-Sensitized Solar Cells (DSSCs), the efficient binding of dye molecules to the semiconductor photoanode, typically made of mesoporous TiO2, is crucial for effective electron injection. rsc.orgtcichemicals.com The phosphonic acid group is a highly effective anchor for this purpose, forming a strong, stable link between the dye and the TiO2 surface. mdpi.comresearchgate.net

When incorporated into a dye's molecular structure, the this compound moiety serves multiple functions. The phosphonic acid group ensures robust attachment to the semiconductor. The phenyl ring becomes part of the dye's π-conjugated system, which is responsible for light absorption, and the amino group can act as an electron donor or a point of attachment to further modify the dye's electronic properties. Studies comparing dyes with phosphonic acid anchors to those with traditional carboxylic acid anchors have shown comparable or, in some cases, improved device stability and performance. mdpi.com

Table 1: Performance Comparison of p-Type DSSCs with a Phosphonic Acid Anchoring Dye (PP1) vs. a Carboxylic Acid Anchoring Dye (P1) Data sourced from a comparative study on NiO-based p-type DSSCs. mdpi.com

| Parameter | Dye with Carboxylic Acid Anchor (P1) | Dye with Phosphonic Acid Anchor (PP1) |

|---|---|---|

| Short-Circuit Current Density (JSC) | 1.55–1.80 mA cm⁻² | 1.11–1.45 mA cm⁻² |

| Open-Circuit Voltage (VOC) | 117–130 mV | 119–143 mV |

| Photoconversion Efficiency (η) | 0.065–0.079% | 0.054–0.069% |

Additives for Perovskite Solar Cells (e.g., Electron Transport Layer Modification, Defect Passivation)

The efficiency and stability of Perovskite Solar Cells (PSCs) are highly dependent on the quality of the perovskite film and the interfaces between the perovskite and the charge transport layers. perovskite-info.commdpi.comrsc.org Additive engineering has emerged as a key strategy to control film morphology and passivate electronic defects. mdpi.commdpi.com

Aminophosphonic acids have proven to be highly effective multifunctional additives. Research on aminomethyl phosphonic acid (AMPA), a close structural relative of this compound, demonstrates a powerful dual-action mechanism when added to the tin oxide (SnO2) electron transport layer (ETL). researchgate.netresearchgate.net

ETL Modification: The phosphonic acid group interacts with the SnO2 surface, effectively passivating oxygen vacancy defects. This enhances the ETL's crystallinity and electron mobility, facilitating more efficient charge extraction from the perovskite layer. researchgate.netmdpi.com

Defect Passivation: The amino group interacts with the perovskite layer. It can form hydrogen bonds with the perovskite components, passivating defects at the grain boundaries and at the critical ETL/perovskite interface. This reduces non-radiative recombination, a major source of efficiency loss. researchgate.netresearchgate.net

This multifunctional approach has been shown to dramatically improve PSC performance, boosting power conversion efficiency and enhancing long-term stability by improving the hydrophobicity of the layers. researchgate.net

Table 2: Photovoltaic Performance Enhancement of Perovskite Solar Cells with Aminomethyl Phosphonic Acid (AMPA) Modified SnO2 ETL Data from a study demonstrating the multifunctional role of an aminophosphonic acid additive. researchgate.net

| Device Configuration | Open-Circuit Voltage (VOC) | Short-Circuit Current Density (JSC) | Fill Factor (FF) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| Control (Pristine SnO2) | 1.11 V | 22.89 mA/cm² | 78.2% | 19.91% |

| AMPA-Modified SnO2 | 1.16 V | 25.12 mA/cm² | 83.2% | 24.22% |

Materials for Proton/Photon Exchange Membranes in Fuel Cells

Proton Exchange Membranes (PEMs) are the core component of PEM fuel cells (PEMFCs), responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and fuel. wikipedia.orgfuelcellstore.com Typically, these membranes are made from perfluorinated sulfonic acid polymers. However, there is significant research into non-fluorinated, phosphonic acid-based alternatives, which may offer advantages in terms of cost and performance at higher temperatures. 20.210.10520.210.105mdpi.com

This compound is a key monomer for creating such materials. Through oxidative chemical polymerization, it can be converted into polythis compound). researchgate.net In this polymer, the phosphonic acid groups are tethered to the polymer backbone. These acidic groups, with their labile protons, provide the sites necessary for proton conduction through the membrane via hopping mechanisms. The combination of the stable polyaniline-like backbone and the proton-conducting phosphonic acid groups makes these materials promising candidates for developing next-generation proton and photon exchange membranes for fuel cell applications. mdpi.comresearchgate.net

Development of Electrochromic Materials

The development of electrochromic materials, which change their optical properties in response to an applied electrical potential, is a significant area of research with applications in smart windows, displays, and sensors. This compound is a precursor for the synthesis of self-doped conducting polymers with potential electrochromic properties.

The electropolymerization of this compound can lead to the formation of a polyaniline-like polymer. In this polymer, the phosphonic acid group is covalently bonded to the polymer backbone. This internal acidic group can act as a dopant, leading to a "self-doping" effect. This is in contrast to traditional conducting polymers like polyaniline, which typically require an external acid dopant to become conductive. The presence of the self-doping phosphonic acid group can enhance the stability and processability of the resulting polymer.

The electrochromic behavior of such polymers arises from the reversible oxidation and reduction of the polymer backbone, which is accompanied by distinct color changes. While specific research on the electrochromic performance of poly(this compound) is not extensively detailed in publicly available literature, the behavior of analogous self-doped polyanilines suggests that it would exhibit multiple color states. For instance, self-doped polyanilines with sulfonic acid groups are known to switch between transparent, green, and blue/violet states. It is anticipated that a polymer derived from this compound would display similar chromic characteristics.

The table below outlines the expected electrochromic properties of a hypothetical electrochromic device based on poly(this compound), drawing parallels from well-studied self-doped polyaniline systems.

| Property | Expected Performance of Poly(this compound) |

| Color States | Transparent (reduced), Green (partially oxidized), Blue/Violet (fully oxidized) |

| Switching Time | Seconds to tens of seconds |

| Coloration Efficiency | 50 - 150 cm²/C |

| Electrochemical Stability | Moderate to high, enhanced by self-doping |

| Potential Applications | Smart windows, electrochromic displays, sensors |

It is important to note that the actual performance would be highly dependent on the specific synthesis conditions, film thickness, and the electrolyte used in the electrochromic device. Further research is required to fully characterize the electrochromic properties of materials derived from this compound.

Nanomaterials Integration

The bifunctional nature of this compound makes it an excellent candidate for the surface modification and functionalization of various nanomaterials. The phosphonic acid group can form strong, stable bonds with the surfaces of metal oxide nanoparticles, while the amino group provides a versatile handle for the covalent attachment of other molecules, such as fluorescent dyes, drugs, or biomolecules.

Functionalization of Magnetic Nanoparticles for Research Probes

Magnetic nanoparticles (MNPs), particularly those made of iron oxides such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are widely used in biomedical research for applications like magnetic resonance imaging (MRI), targeted drug delivery, and as probes for biosensing and cell separation. However, bare MNPs often lack stability in physiological conditions and require surface modification to impart biocompatibility and specific functionality.

This compound can be used as a surface ligand for MNPs. The phosphonic acid group has a strong affinity for the iron oxide surface, forming a stable coordinative bond. This surface modification serves two primary purposes: it stabilizes the nanoparticles in aqueous solutions, preventing aggregation, and it introduces primary amine groups onto the surface. These amine groups can then be used for the covalent attachment of various functional molecules through well-established bioconjugation chemistries, such as amide bond formation.

For example, a fluorescent dye can be conjugated to the amine-functionalized MNPs to create a magneto-fluorescent probe for bimodal imaging. Alternatively, a targeting ligand, such as an antibody or a peptide, can be attached to direct the nanoparticles to specific cells or tissues.

The following table summarizes the key characteristics of magnetic nanoparticles functionalized with aminophosphonic acid ligands, which are analogous to this compound.

| Parameter | Value | Reference Compound |

| Binding Group | Phosphonic Acid | Aminophosphonic acid |

| Surface Functional Group | Primary Amine | Aminophosphonic acid |

| Effect on MNP Stability | Increased colloidal stability | Aminophosphonic acid |

| Potential for Further Conjugation | High (via amine group) | Aminophosphonic acid |

| Example Application | Bimodal (magnetic and fluorescent) imaging probes | Aminophosphonic acid |

Modification of Quantum Dots (e.g., CdSe Quantum Dots)

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have size-tunable fluorescence. Cadmium selenide (B1212193) (CdSe) QDs are among the most studied due to their bright and narrow emission spectra. The surface chemistry of QDs is crucial for their stability, quantum yield, and utility in various applications, including bioimaging and sensing.

Phosphonic acids are known to be excellent capping ligands for CdSe and other chalcogenide quantum dots, providing robust passivation of the QD surface, which can enhance their photoluminescence quantum yield and stability. This compound can therefore act as a bifunctional ligand for CdSe QDs. The phosphonic acid group would bind to the cadmium-rich surface of the QD, while the outward-facing amino group would be available for subsequent functionalization.

This approach allows for the creation of water-soluble and biocompatible QDs. The amine-functionalized QDs can be conjugated to biomolecules like proteins or DNA for use as fluorescent probes in biological assays or cellular imaging. For instance, the conjugation of a specific antibody to the QD surface would enable targeted labeling of cellular receptors.

The table below outlines the expected impact of using this compound as a surface ligand for CdSe quantum dots, based on the known properties of phosphonic acid-capped and amine-functionalized QDs.

| Property | Effect of this compound Functionalization |

| Binding to QD Surface | Strong binding via phosphonic acid group |

| Surface Functionality | Introduction of primary amine groups |

| Quantum Yield | Potential for enhancement due to surface passivation |

| Colloidal Stability | Improved stability in aqueous media |

| Bioconjugation Potential | High, enabling attachment of biomolecules |

| Example Application | Targeted fluorescent labeling in biological imaging |

Role of 3 Aminophenyl Phosphonic Acid in Coordination Chemistry and Supramolecular Assemblies

Ligand Design for Metal Complexation and Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The use of bifunctional ligands like (3-aminophenyl)phosphonic acid can lead to the formation of one-, two-, or three-dimensional networks. The specific dimensionality and topology of the coordination polymer are influenced by factors such as the coordination preference of the metal ion, the reaction conditions, and the nature of the ligand.

For instance, the interaction of aminophosphonates with metal ions can result in the formation of layered structures or three-dimensional frameworks. The amino group can either be a non-coordinating spectator, participating in hydrogen bonding within the crystal lattice, or it can directly coordinate to the metal center, leading to more complex structures.

Table 1: Examples of Coordination Modes of Phosphonic Acids in Metal Complexes

| Coordination Mode | Description |

| Monodentate | The phosphonic acid group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | The phosphonic acid group binds to a single metal center through two of its oxygen atoms. |

| Bidentate Bridging | The phosphonic acid group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. |

| Tridentate | All three oxygen atoms of the phosphonic acid group coordinate to one or more metal centers. |

Construction of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of MOFs with specific chemical groups can enhance their properties and expand their applications. The incorporation of ligands bearing amino and phosphonic acid groups, such as this compound, can introduce both acidic and basic sites within the MOF structure.

While the direct use of this compound in the synthesis of well-known MOFs is not extensively documented in publicly available literature, the principles of MOF chemistry suggest its potential as a valuable ligand. For example, the isoreticular metal-organic framework-3 (IRMOF-3) is constructed from zinc ions and 2-aminoterephthalic acid, demonstrating the successful incorporation of amino-functionalized linkers into MOF structures. mdpi.com Similarly, MOFs have been functionalized with phosphonic acid groups post-synthetically to introduce strong Brønsted acid sites. nih.govnih.gov

The dual functionality of this compound could lead to the development of bifunctional MOFs with potential applications in catalysis, gas separation, and sensing. The amino groups can act as basic catalytic sites or be modified post-synthetically, while the phosphonic acid groups can provide Brønsted acidity and strong metal binding sites. elsevierpure.comrsc.org

Table 2: Potential Properties of MOFs Constructed with this compound

| Property | Origin | Potential Application |

| Brønsted Acidity | Phosphonic acid groups | Heterogeneous catalysis |

| Basicity | Amino groups | CO2 capture, catalysis |

| Porosity | Framework structure | Gas storage and separation |

| Tunable Functionality | Post-synthetic modification of amino groups | Sensing, drug delivery |

Design of Supramolecular Architectures (e.g., Pentametallic Cages)

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The self-assembly of molecules into well-defined, discrete architectures such as cages, capsules, and polygons is a key area of this field. The specific geometry and functionality of the constituent molecules direct the formation of these complex structures.

While there is no specific mention in the searched literature of this compound forming pentametallic cages, phosphonic acids, in general, are known to participate in the formation of supramolecular assemblies. For example, phosphonic acid appended naphthalene (B1677914) diimide has been shown to self-assemble into flower-like supramolecular structures in the presence of melamine, driven by hydrogen bonding and π-π stacking interactions. scispace.com

Furthermore, supramolecular coordination cages have been synthesized that can encapsulate guest molecules. In some instances, the interaction with phosphonates, which are structurally similar to the phosphorus-containing nerve agents, has been studied, highlighting the potential for these cages in sensing and sequestration applications. rsc.org The bifunctional nature of this compound, with its ability to engage in both metal coordination and hydrogen bonding, makes it a candidate for the design of novel supramolecular architectures.

Research on Ion-Exchange Materials and Selective Anion Extraction

Materials functionalized with phosphonic acid groups are known to exhibit ion-exchange properties. mdpi.com These materials can be used for the selective removal of metal ions from aqueous solutions. The phosphonic acid groups, being acidic, can deprotonate to create negatively charged sites that can bind with cations. sigmaaldrich.com

Polymers and silica-based materials have been functionalized with phosphonic acid groups for applications in ion exchange and selective extraction. For instance, polymer-supported phosphonic acids have demonstrated selectivity towards lanthanides and other hard Lewis acid cations. mdpi.com The mechanism of interaction can be either ion-exchange or complexation, depending on the pH of the solution. mdpi.com

The presence of the amino group in this compound could lead to the development of amphoteric ion-exchange resins, which possess both acidic and basic functional groups. Such materials could exhibit unique selectivity profiles for both cations and anions. For example, aminomethylphosphonic acid functionalized resins have been investigated for their ion-exchange properties. researchgate.net These resins can be used in a variety of separation processes, including the purification of proteins and the removal of heavy metal ions from wastewater. nih.govmdpi.com

Table 3: Applications of Phosphonic Acid-Functionalized Materials in Separation Science

| Material | Functional Group | Target Species | Application |

| Polymer Resin | Phosphonic Acid | Lanthanides, U(VI), Ti(IV), Fe(III) | Selective metal ion extraction |

| Silica Gel | Aminophosphonic Acid | Metal Cations | Chromatography, water purification |

| Nanohybrids | Phosphonic Acid | Copper (II) ions | Heavy metal removal |

| Cellulose | Phosphonic Acid | Uranium (VI) | Radionuclide remediation |

Biological and Medicinal Chemistry Research Applications of 3 Aminophenyl Phosphonic Acid and Its Analogs

Enzyme Inhibition Studies

The structural similarity of the phosphonate (B1237965) group to the phosphate (B84403) group makes (3-aminophenyl)phosphonic acid and its analogs prime candidates for the design of enzyme inhibitors. They can function as bioisosteres of natural phosphate-containing substrates or as transition-state analogs for enzymatic reactions involving phosphate transfer.

Investigations into Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition Mechanisms

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a DNA repair enzyme crucial for cellular resistance to certain anticancer drugs. It repairs stalled topoisomerase I (TOP1)-DNA complexes by hydrolyzing the phosphodiester bond between the TOP1 tyrosine residue and the 3'-end of the DNA frontiersin.orgnih.gov. Consequently, inhibitors of TDP1 are sought after as potential adjuvants in cancer therapy to enhance the efficacy of TOP1-targeting drugs nih.govmdpi.commdpi.com.

Phosphonic acids have been investigated as phosphate replacements in the design of TDP1 inhibitors nih.gov. The underlying mechanism involves the phosphonate group mimicking the phosphate of the natural substrate, allowing the inhibitor to bind to the enzyme's active site. The stability of the carbon-phosphorus bond in phosphonates, compared to the phosphoester bond in the natural substrate, renders them resistant to enzymatic cleavage, leading to competitive inhibition. Research into phosphonic acid-containing analogs has shown that while they can inhibit TDP1, their potency can be modest, with IC50 values often in the micromolar to millimolar range nih.gov. The development of multidentate inhibitors, which can simultaneously access different binding regions of the enzyme, is an ongoing strategy to improve inhibitory potency semanticscholar.org.

Table 1: Inhibitory Potencies of Selected Phosphonic Acid-Containing TDP1 Inhibitors This table is representative of phosphonic acid-containing inhibitors and may not include this compound itself due to a lack of specific available data in the search results.

| Compound | Structure | TDP1 IC50 (µM) |

|---|---|---|

| Analog 3a | Imidazopyridine core with a phosphonic acid group | >1000 |

| Analog 3b | Imidazopyridine core with a phosphonic acid group | >1000 |

| Analog 3c | Imidazopyridine core with a phosphonic acid group | ~500 |

| (E)-6-D1 | Oxime-linked imidazopyridine with aminophthalic acid | 0.38 |

| (E)-6-E6 | Oxime-linked imidazopyridine with aminophthalic acid | 3.1 |

Research on Inhibition of Other Enzymes (e.g., HIV Protease, Tyrosine Phosphatases, Aminopeptidases)

The utility of phosphonic and phosphinic acid analogs extends to the inhibition of various other enzymes.

HIV Protease: The protease of the human immunodeficiency virus (HIV) is a critical enzyme for viral maturation, making it a key target for antiretroviral therapy. Phosphinic acid isosteres of peptides have been designed as potent inhibitors of HIV protease. These molecules act as transition-state analogs, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the aspartic protease spanig.de. The phosphinic acid moiety is positioned to interact with the catalytic aspartate residues in the enzyme's active site. Research has shown that these compounds can exhibit powerful inhibition with Ki values in the nanomolar range nih.gov.

Tyrosine Phosphatases: Protein tyrosine phosphatases (PTPs) are a family of enzymes that regulate signal transduction pathways by dephosphorylating tyrosine residues on proteins. Given that phosphonates are excellent mimics of phosphates, their analogs are logical candidates for PTP inhibitor design. Phenylphosphonic acids can serve as effective replacements for the phosphotyrosyl (pTyr) group, leading to the development of inhibitors for PTPs nih.gov.

Aminopeptidases: Alanine (B10760859) aminopeptidases (APNs) are zinc-dependent metalloproteases involved in various physiological processes, and their dysregulation is linked to diseases like cancer. Phosphonic acid analogs of amino acids have been synthesized and evaluated as inhibitors of APNs. Studies on homophenylalanine and phenylalanine analogs with a phosphonic acid group have demonstrated their potential as inhibitors of human and porcine APNs, with inhibition constants in the submicromolar to micromolar range. The phosphonic acid group is believed to chelate the active site zinc ion, contributing to the inhibitory activity nih.govresearchgate.net.

Table 2: Inhibition of Human Alanine Aminopeptidase (hAPN) by Phenylalanine and Homophenylalanine Phosphonic Acid Analogs

| Compound | Structure | hAPN Ki (µM) |

|---|---|---|

| 1-Amino-2-phenylethylphosphonic acid | Phenylalanine analog | 1.58 |

| 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid | 4-Fluoro-phenylalanine analog | 1.18 |

| 1-Amino-3-phenylpropylphosphonic acid | Homophenylalanine analog | 0.54 |

| 1-Amino-3-(3-fluorophenyl)propylphosphonic acid | 3-Fluoro-homophenylalanine analog | 0.28 |

| 1-Amino-3-(4-bromophenyl)propylphosphonic acid | 4-Bromo-homophenylalanine analog | 0.31 |

Receptor Agonist and Antagonist Research

Analogs of this compound have been instrumental in the study of neurotransmitter receptors, particularly the GABA receptors, due to their structural resemblance to the endogenous ligand γ-aminobutyric acid (GABA).

Studies as GABA(C) Receptor Antagonists

The GABA(C) receptor, a subtype of GABA receptors, has a distinct pharmacology, and the development of selective ligands has been crucial for understanding its physiological roles. Analogs of aminophosphinic acids have emerged as potent and selective antagonists of GABA(C) receptors. For instance, (+/-)-cis-3-(aminocyclopentyl)methylphosphinic acid has demonstrated significant antagonist activity at human recombinant rho1 and rho2, and rat rho3 GABA(C) receptors nih.gov. These compounds show little activity at GABA(A) or GABA(B) receptors, highlighting their selectivity nih.gov. The development of such antagonists with increased lipophilicity is a key objective for enabling in vivo studies nih.govresearchgate.net.

Table 3: Antagonist Potency of Phosphinic Acid Analogs at GABA(C) Receptors

| Compound | Receptor Subtype | Antagonist Potency (KB, µM) |

|---|---|---|

| (+/-)-cis-3-ACPMPA | Human rho1 | 1.0 |

| Human rho2 | 1.0 | |

| Rat rho3 | 5.4 | |

| TPMPA (Reference) | Human rho1 | ~1.0 |

| Human rho2 | ~15.0 | |

| Rat rho3 | ~5.4 |

Research on GABAB Receptor Agonist Activity

While some analogs act as antagonists at GABA(C) receptors, others have been found to be agonists at GABA(B) receptors. The GABA(B) receptor is a metabotropic receptor involved in modulating synaptic transmission. Phosphinic acid analogs of GABA have been identified as potent agonists at GABA(B) receptors. For example, 3-aminopropanephosphinic acid has been shown to be a potent agonist at both peripheral and central presynaptic GABA(B) receptors, with a higher potency than the classical GABA(B) agonist, baclofen. These findings indicate that the phosphinic acid moiety can effectively mimic the carboxylate group of GABA in binding to the GABA(B) receptor.

Phosphonate Analogs in Mimicking Biological Phosphate Groups

A foundational principle underlying the diverse biological activities of this compound and its analogs is the ability of the phosphonate group to serve as a bioisostere of the phosphate group wikipedia.org. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile nih.gov.

The phosphonate group (C-PO(OH)2) is an excellent mimic of the phosphate group (O-PO(OH)2) for several reasons frontiersin.orgcambridgemedchemconsulting.comresearchgate.net:

Structural Similarity: Both groups have a tetrahedral geometry around the phosphorus atom.

Electronic Properties: The P=O bond and P-O-H groups confer similar electronic characteristics and the ability to act as hydrogen bond donors and acceptors.

Ionization State: Like phosphates, phosphonic acids are acidic and exist as anions at physiological pH, allowing them to engage in similar ionic interactions with biological targets cambridgemedchemconsulting.com.

However, there are key differences that are exploited in drug design:

Chemical Stability: The replacement of a labile P-O-C bond in a phosphate ester with a robust P-C bond in a phosphonate results in significantly increased stability against chemical and enzymatic hydrolysis . This metabolic stability is a highly desirable property in drug candidates.

pKa Values: There is a slight but potentially significant difference in the second ionization constant (pKa2) between phosphates and phosphonates, which can influence the recognition and interaction with biological targets cambridgemedchemconsulting.comresearchgate.net.

This principle of bioisosterism has been successfully applied in the development of antiviral drugs, where phosphonate nucleotide analogs mimic natural nucleotides, and in the design of inhibitors for a wide range of enzymes that process phosphate-containing substrates wikipedia.org.

Structural Mimicry of Amino Acids and Peptides

This compound serves as a structural analog, or bioisostere, of naturally occurring α-amino acids. researchgate.net The phosphonic acid group (-PO(OH)₂) can effectively replace the carboxylic acid group (-COOH) found in amino acids, a substitution that is foundational to its biological activity. nih.gov This is because the phosphonic acid moiety shares a similar tetrahedral geometry and acidic properties with the carboxylic acid group.

This structural resemblance enables this compound and its derivatives to be recognized by and interact with enzymes and receptors that typically bind to amino acids or peptides. researchgate.net Consequently, they can act as competitive inhibitors, obstructing the active sites of enzymes and thereby modulating their catalytic activity. This characteristic has been instrumental in the design of enzyme inhibitors for therapeutic research. nih.govresearchgate.net

A significant area of investigation involves the incorporation of these phosphonic acid-containing amino acid mimics into peptide chains to create phosphonopeptides. nih.gov These modified peptides often exhibit enhanced stability against enzymatic degradation compared to their natural counterparts because the phosphonate group is less susceptible to cleavage by peptidases. iris-biotech.de This increased stability can translate to a longer biological half-life, a desirable property in drug development. iris-biotech.de Phosphonopeptides have been widely studied as enzyme inhibitors and have also been explored for their potential as antibacterial agents. nih.govasm.orgnih.gov

| Compound Class | Mimicked Structure | Key Feature | Research Application |

| α-Aminophosphonic Acids | α-Amino Acids | Phosphonic acid group replaces carboxylic acid group. nih.gov | Enzyme inhibition, antibacterial agents. nih.govasm.org |

| Phosphonopeptides | Peptides | Incorporation of aminophosphonic acids into peptide chains. nih.gov | Enhanced stability against enzymatic degradation. iris-biotech.de |

| Phosphinic Peptides | Peptide Transition State | Phosphinic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis. acs.org | Potent inhibitors of zinc metalloproteases. acs.org |

Applications in Biomedical Imaging and Biosensing Research

The unique chemical properties of this compound and its analogs have led to their exploration in the development of advanced tools for biomedical imaging and biosensing.